Methyl 6-thien-2-ylnicotinate

Vue d'ensemble

Description

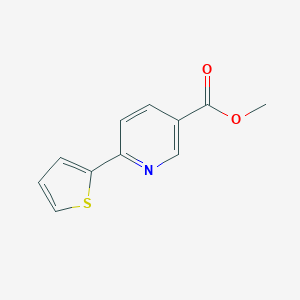

Methyl 6-thien-2-ylnicotinate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of nicotinic acid, where the nicotinate moiety is substituted with a thienyl group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-thien-2-ylnicotinate typically involves the esterification of nicotinic acid derivatives with thienyl-substituted alcohols. One common method includes the reaction of 6-thien-2-yl nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-thien-2-ylnicotinate undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thienyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled temperatures.

Major Products:

Oxidation: Formation of thienyl sulfoxides or sulfones.

Reduction: Conversion to thienyl-substituted amines.

Substitution: Halogenated derivatives of the thienyl ring.

Applications De Recherche Scientifique

Anticancer Properties

Methyl 6-thien-2-ylnicotinate has been studied for its potential role in cancer treatment. Research indicates that compounds with similar structures can inhibit histone deacetylase (HDAC) activity, which is crucial in regulating gene expression related to cell growth and apoptosis. The inhibition of HDAC has been linked to the induction of differentiation and apoptosis in neoplastic cells, making these compounds promising candidates for cancer therapy .

Case Study: HDAC Inhibition

- Study Focus : Investigating the effects of methylated nicotinate derivatives on cancer cell lines.

- Findings : Compounds demonstrated significant HDAC inhibitory activity, leading to reduced proliferation of various cancer cell types, including breast and colon cancer cells.

Neurodegenerative Disease Treatment

The compound has also been explored for its neuroprotective effects, particularly concerning conditions associated with glycogen synthase kinase-3 (GSK3) activity, such as Alzheimer's disease and other neurodegenerative disorders. GSK3 is implicated in several pathways that lead to neuronal death and cognitive decline .

Case Study: GSK3 Inhibition

- Study Focus : Evaluating the impact of this compound on GSK3 activity.

- Findings : In vitro studies showed that the compound effectively inhibits GSK3, suggesting potential use in treating Alzheimer's disease by promoting neuronal survival and function.

Antibacterial Activity

Recent research has indicated the antibacterial properties of this compound derivatives. These compounds may exhibit efficacy against certain bacterial strains by targeting metabolic pathways essential for bacterial growth.

Case Study: Antibacterial Efficacy

- Study Focus : Testing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

T Cell Activation and Immunotherapy

Another significant application lies in immunotherapy, where this compound has shown potential in activating T cells and promoting their proliferation. This property is crucial for enhancing immune responses against tumors or infections.

Case Study: T Cell Proliferation

- Study Focus : Assessing the ability of this compound to activate T cells.

- Findings : The compound was effective in promoting T cell proliferation in vitro, suggesting its utility as an adjuvant in cancer vaccines or treatments aimed at enhancing immune responses .

Pharmaceutical Formulations

This compound can be incorporated into various pharmaceutical formulations aimed at delivering these therapeutic effects effectively. Its solubility and bioavailability are critical factors that influence its formulation into tablets, injectables, or topical applications.

| Formulation Type | Description | Potential Use Cases |

|---|---|---|

| Injectable Solutions | Solutions containing the compound for direct delivery | Cancer therapy, immunotherapy |

| Oral Tablets | Solid dosage forms for systemic effects | Chronic disease management |

| Topical Formulations | Creams or gels for localized treatment | Antibacterial applications |

Mécanisme D'action

The mechanism of action of Methyl 6-thien-2-ylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Methyl nicotinate: A simpler ester of nicotinic acid without the thienyl substitution.

Thienyl-substituted nicotinic acids: Compounds with similar structures but different substitution patterns on the thienyl ring.

Uniqueness: Methyl 6-thien-2-ylnicotinate stands out due to the specific positioning of the thienyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .

Activité Biologique

Methyl 6-thien-2-ylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with thienyl compounds under acidic conditions. Various synthetic pathways have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting the proliferation of various cancer cell lines. It primarily acts through the modulation of the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation.

- Case Study : A study published in Cancer Research demonstrated that this compound effectively reduced cell viability in melanoma cells by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against a range of bacterial and fungal strains.

- Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|-------------------------|---------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis and other inflammatory diseases. Preliminary results indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound acts as an inhibitor of specific kinases involved in cancer progression.

- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its anti-inflammatory effects.

- Interaction with Cellular Receptors : It may modulate receptor activity involved in inflammation and immune responses.

Propriétés

IUPAC Name |

methyl 6-thiophen-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGLIAOLXVLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591442 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179408-53-8 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.